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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzyl alcohol

Cat. No.: B125640

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3,4,5-Trimethoxybenzyl alcohol (CAS No: 3840-31-1), a key intermediate in the synthesis of
various pharmaceuticals and a valuable building block in organic chemistry. This document
presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, complete with detailed experimental protocols and a workflow visualization to aid in its
identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and MS analyses of 3,4,5-Trimethoxybenzyl alcohol.

'H Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Chemical Shifts for 3,4,5-Trimethoxybenzyl alcohol

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b125640?utm_src=pdf-interest
https://www.benchchem.com/product/b125640?utm_src=pdf-body
https://www.benchchem.com/product/b125640?utm_src=pdf-body
https://www.benchchem.com/product/b125640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.56 S 2H Ar-H
4.62 S 2H -CH2-
3.84 S 9H -OCHs
1.80 t (broad) 1H -OH

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

13C Nuclear Magnetic Resonance (NMR) Data

Table 2: 13C NMR Chemical Shifts for 3,4,5-Trimethoxybenzyl alcohol

Chemical Shift (8) ppm Assignment
1534 C3,C5

136.9 C4

136.4 Cl

104.9 C2,C6

65.4 -CH20H

60.9 C4-OCHs
56.2 C3, C5-0OCHs

Solvent: CDCls, Reference: CDCIs (0 77.16 ppm)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 3,4,5-Trimethoxybenzyl alcohol
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Wavenumber (cm~?)

Intensity

Assignment

3470 Strong, Broad O-H stretch (alcohol)

2938, 2836 Medium C-H stretch (aliphatic)

1592, 1507 Strong C=C stretch (aromatic)

1463 Medium C-H bend (aliphatic)

1240, 1128 Strong C-O stretch (ether)

1007 Strong C-O stretch (primary alcohol)

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 3,4,5-Trimethoxybenzyl alcohol

m/z Relative Intensity (%) Assighment

198 100 [M]* (Molecular lon)
183 50 [M - CHs]*

169 85 [M - CH20H]*

155 30 [M - CHs - COJ*
127 25 [M - (OCH3)2 - H]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation: Approximately 10-20 mg of 3,4,5-Trimethoxybenzyl alcohol was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

e 1H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30°

pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of

16 scans were co-added.

e 13C NMR: Spectra were recorded on the same 400 MHz spectrometer operating at a
frequency of 100 MHz for carbon. The spectrum was acquired with proton noise decoupling,
a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds.
Atotal of 512 scans were accumulated.

Infrared (IR) Spectroscopy

1. Sample Preparation: A small drop of neat 3,4,5-Trimethoxybenzyl alcohol was placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer was

used for analysis. The spectrum was recorded in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the clean, empty ATR crystal was recorded prior to the
sample analysis. A total of 32 scans were co-added for both the background and the sample
spectra.

Mass Spectrometry (MS)

1. Sample Introduction and lonization: The sample was introduced via a gas chromatograph
(GC) equipped with a capillary column. The GC oven temperature was programmed to ramp
from 100°C to 250°C. Electron ionization (EIl) was performed at a standard energy of 70 eV.

2. Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their
mass-to-charge ratio (m/z). The spectra were scanned over a mass range of 40-400 amul.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of
3,4,5-Trimethoxybenzyl alcohol.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trimethoxybenzyl
Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125640#spectroscopic-data-of-3-4-5-
trimethoxybenzyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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